D-Histidine, beta-hydroxy-, erythro-

Description

Properties

Molecular Formula |

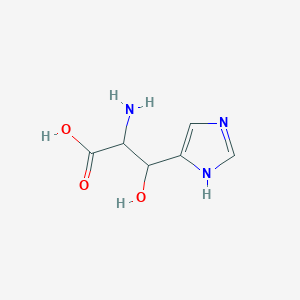

C6H9N3O3 |

|---|---|

Molecular Weight |

171.15 g/mol |

IUPAC Name |

2-amino-3-hydroxy-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O3/c7-4(6(11)12)5(10)3-1-8-2-9-3/h1-2,4-5,10H,7H2,(H,8,9)(H,11,12) |

InChI Key |

KQMBIBBJWXGSEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)C(C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Histidine, beta-hydroxy-, erythro- can be achieved through several methods. One common approach involves the aldol reaction of ®-3-bromoacetyl-4-isopropyl-1,3-oxazolidin-2-one with 1-triphenylmethylimidazole-4-carbaldehyde, followed by an S_N2 reaction with lithium azide and subsequent hydrogenation . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of D-Histidine, beta-hydroxy-, erythro- typically involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

D-Histidine, beta-hydroxy-, erythro- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent histidine molecule.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-Histidine, beta-hydroxy-, erythro- can yield beta-keto-histidine, while reduction can produce histidine. Substitution reactions can result in a variety of derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

It appears that "D-Histidine, beta-hydroxy-, erythro-" is not a commonly researched compound. However, research has been done on L-β-EHAsn (erythro-β-hydroxyasparagine), a related compound, and on β-hydroxy-α-amino acids in general.

L-β-EHAsn

Identification and Characteristics:

- L-β-EHAsn is an atypical amino acid found in high concentrations in human urine but is rarely found in serum or most organs and tissues .

- Studies have shown a significant correlation between urinary L-β-EHAsn concentration and creatinine levels in healthy young volunteers .

Synthesis and Function:

- A simple three-step synthesis method using trans-epoxysuccinic acid as the starting substance has been developed for in-depth analysis of L-β-EHAsn .

- L-β-EHAsn has a strong inhibitory effect on mammalian serine racemase, which is responsible for producing D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor involved in glutamatergic neurotransmission .

Enzymatic Degradation:

- Dsd1p degrades both d-threo-β-hydroxyaspartate and l-β-EHAsp .

- The 3D-structural model of Dsd1p exhibits nearly similar active site geometry to Delftia d-THA-DH, thus explaining the ability of Dsd1p in utilizing l-β-EHAsn as a substrate .

β-hydroxy-α-amino acids

Synthesis:

- A study identified a novel amino acid hydroxylase, AEP14369, from Sulfobacillus thermotolerans Y0017, which is included in a previously constructed E. coli .

- ObiH could be used to generate β-hydroxy-tryptophan through reactions with indole-3-carboxaldehyde .

Applications

- Enzymes from secondary metabolic pathways possess broad potential for the selective synthesis of complex bioactive molecules .

Histidine

Cytoprotective functions

- Histidine exerts cytoprotective functions against iron toxicity during the treatment of ACKD .

- Another mechanism that was proposed as a process that prevents iron overload in tissues such as the liver is the secretion of iron-loaded ferritin, possibly by an iron-regulated exocytosis efflux process into blood circulation .

Antioxidant Properties

Mechanism of Action

The mechanism of action of D-Histidine, beta-hydroxy-, erythro- involves its interaction with various molecular targets and pathways. The hydroxyl group at the beta position enhances its ability to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biochemical processes. It can modulate enzyme activity and protein interactions, influencing various biological pathways .

Comparison with Similar Compounds

Enantiomeric Comparison: D-Histidine vs. L-Histidine

Key Insight: While D- and L-histidine share chemical properties, their biological roles diverge due to enzymatic specificity. D-histidine’s zinc-chelation activity is non-enzymatic, whereas L-histidine’s roles extend to protein synthesis and enzymatic pathways .

Beta-Hydroxy Amino Acid Analogs

Beta-hydroxy amino acids, such as beta-hydroxyaspartate and beta-hydroxyhistidine, share structural similarities but differ in biological activity:

- Solubility: The beta-hydroxy group enhances hydrophilicity, improving solubility in aqueous environments compared to non-hydroxylated analogs.

- Metal coordination: Beta-hydroxyhistidine exhibits stronger chelation of transition metals (e.g., Zn²⁺, Ni²⁺) than non-hydroxylated histidine due to the additional hydroxyl group .

Erythro vs. Threo Diastereomers

The erythro configuration distinguishes D-histidine, beta-hydroxy-, erythro- from its threo diastereomer:

Example : In hydroperoxide synthesis, erythro isomers dominate due to favorable equatorial conformers, whereas threo isomers are less stable .

Comparison with Other Erythro-Configured Compounds

- Erythro dipeptides : Natural peptides like [L-Arg-D-His] (found in microbial systems) utilize D-histidine’s erythro configuration for chiral specificity, unlike symmetric L-Arg-L-His dipeptides .

- Erythro alkaloids : Erythrina alkaloids (e.g., erythroidine) share the erythro configuration but differ in backbone structure, enabling distinct pharmacological profiles (e.g., phytoestrogenic activity vs. metal chelation) .

Biological Activity

D-Histidine, beta-hydroxy-, erythro- is a chiral compound classified as a beta-hydroxy amino acid. Its unique structure, characterized by a hydroxyl group on the beta carbon and the erythro configuration, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₈N₂O₃

- Structure : The presence of the hydroxyl group on the beta carbon enhances its interaction with biological systems, influencing its pharmacological properties.

Antibacterial Properties

Research indicates that D-Histidine, beta-hydroxy-, erythro- exhibits significant antibacterial activity. Compounds with similar structural motifs have been shown to possess narrow-spectrum antibacterial properties. The mechanisms behind this activity may involve:

- Interaction with Bacterial Cell Walls : The compound's structure allows it to interact effectively with bacterial membranes, potentially disrupting their integrity.

- Inhibition of Enzymatic Activity : Similar compounds have been observed to inhibit specific enzymes crucial for bacterial survival.

The biological activity of D-Histidine, beta-hydroxy-, erythro- can be attributed to several mechanisms:

- Binding Affinities : Studies suggest that this compound binds to specific receptors or enzymes, modulating metabolic pathways.

- Influence on Cellular Signaling : Its interaction with cellular components may influence signaling pathways critical for various biological processes.

Comparative Analysis

To understand the unique characteristics of D-Histidine, beta-hydroxy-, erythro-, it is essential to compare it with other beta-hydroxy amino acids. The following table summarizes key differences:

| Compound | Structure Characteristics | Notable Biological Activities |

|---|---|---|

| D-Histidine, beta-hydroxy-, erythro- | Hydroxyl group at beta carbon | Antibacterial activity |

| L-Histidine | No hydroxyl group | Precursor for histamine |

| Beta-Hydroxyasparagine | Hydroxyl group at alpha carbon | Modulates NMDA receptor activity |

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of D-Histidine, beta-hydroxy-, erythro- demonstrated its effectiveness against various gram-positive and gram-negative bacteria. The results indicated a significant reduction in bacterial viability when exposed to this compound.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms through which D-Histidine, beta-hydroxy-, erythro- exerts its effects. It was found that the compound inhibits key metabolic enzymes in bacteria, leading to disrupted cellular processes.

Q & A

Basic Research Questions

Q. What distinguishes the erythro and threo configurations in D-Histidine, beta-hydroxy-?

- Methodological Answer : The erythro/threo nomenclature applies to diastereomers with two stereogenic centers. In the erythro configuration, identical substituents (e.g., hydroxyl or amino groups) are on the same side of the Fischer projection, while in threo, they are on opposite sides . For example, in β-hydroxyhistidine, the erythro form would show the hydroxyl and amino groups aligned on the same plane. This differentiation is critical for interpreting stereochemical outcomes in synthesis or enzymatic studies. Use Fischer projections or sawhorse models to visualize spatial arrangements .

Q. How can NMR spectroscopy distinguish erythro configurations in β-hydroxyhistidine derivatives?

- Methodological Answer : Coupling constants () between protons on adjacent carbons (e.g., H7' and H8 in erythro-carolignan analogs) are key. For erythro isomers, coupling constants typically range 2.6–6.1 Hz , depending on solvent-induced conformational changes. For example, in MeOH-d₄, increased polarity stabilizes hydrogen-bonded conformers, altering values. Always compare spectra across solvents (e.g., pyridine-d₅ vs. acetonitrile-d₃) to confirm conformational dominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.